2-((isopropylthio)methyl)-1H-benzo[d]imidazole
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Overview
Description
2-((isopropylthio)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((isopropylthio)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with isopropylthiol in the presence of a suitable base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((isopropylthio)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated, alkylated, or arylated benzimidazole derivatives.
Scientific Research Applications
2-((isopropylthio)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiparasitic, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-((isopropylthio)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or parasites .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzo[d]imidazole: Lacks the isopropylthio group, resulting in different chemical properties and biological activities.
2-((methylthio)methyl)-1H-benzo[d]imidazole: Contains a methylthio group instead of an isopropylthio group, leading to variations in reactivity and potency.
2-((ethylthio)methyl)-1H-benzo[d]imidazole: Contains an ethylthio group, which affects its solubility and interaction with biological targets
Uniqueness
The presence of the isopropylthio group in 2-((isopropylthio)methyl)-1H-benzo[d]imidazole imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
2-(propan-2-ylsulfanylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8(2)14-7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTSQMIZVOXTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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